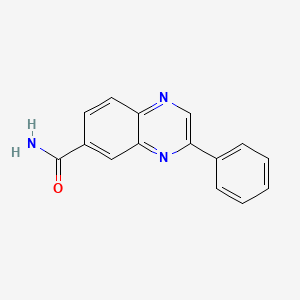

3-Phenylquinoxaline-6-carboxamide

Description

Properties

CAS No. |

403620-43-9 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

3-phenylquinoxaline-6-carboxamide |

InChI |

InChI=1S/C15H11N3O/c16-15(19)11-6-7-12-13(8-11)18-14(9-17-12)10-4-2-1-3-5-10/h1-9H,(H2,16,19) |

InChI Key |

ZQZMGYNFRKRYRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Functionalization of Carboxylic Acid to Carboxamide

Conversion of the carboxylic acid to the carboxamide is achieved through a two-step process:

-

Esterification : Treating 2,3-diphenylquinoxaline-6-carboxylic acid with ethanol in the presence of sulfuric acid produces the ethyl ester.

-

Amidation : Hydrazine-mediated cleavage of the ester yields 2,3-diphenylquinoxaline-6-carbohydrazide , which can be further reacted with aldehydes to form hydrazone derivatives. For direct amidation, alternative pathways involve activating the acid as an acid chloride (using thionyl chloride) followed by reaction with ammonia or amines.

Challenges

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling is employed to introduce aryl groups post-carboxamide formation. For example, 2-chloro-N-(3-(1H-imidazol-1-yl)propyl)-3-phenylquinoxaline-6-carboxamide undergoes coupling with [4-(aminomethyl)phenyl]boronic acid in the presence of Pd(dppf)Cl₂ and cesium carbonate (Cs₂CO₃) to afford advanced derivatives.

Optimized Conditions

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Cs₂CO₃

-

Solvent: DME/water (10:1)

-

Temperature: 100°C (microwave irradiation)

Detailed Analysis of Preparation Methods

Method 1: Condensation Followed by Amidation

This route prioritizes modularity, enabling late-stage diversification. The carboxylic acid intermediate (from benzil and 3,4-diaminobenzoic acid) is esterified and amidated in sequence. While hydrazide derivatives are readily accessible, carboxamide synthesis requires stringent control of ammonia equivalents to avoid over-alkylation.

Advantages

-

Scalable with commercially available starting materials.

-

High functional group tolerance.

Limitations

-

Low yields in direct amidation due to competing side reactions.

Method 2: Suzuki Coupling with Pre-formed Carboxamide

Introducing the carboxamide early in the synthesis allows for efficient coupling with boronic acids. The patent-derived method exemplifies this approach, where a chloro-quinoxaline carboxamide precursor undergoes Suzuki coupling to install aryl groups.

Critical Parameters

-

Boronic acid pre-functionalization (e.g., Boc protection) enhances stability.

-

Microwave irradiation reduces reaction times from hours to minutes.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may hinder catalyst activity in cross-couplings. Mixed solvent systems (DME/water) balance substrate solubility and catalytic efficiency. Elevated temperatures (80–100°C) are essential for Suzuki couplings but risk decomposition of heat-labile intermediates.

Catalytic Systems

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling electron-deficient quinoxalines, likely due to enhanced oxidative addition kinetics. Ligand design (e.g., bidentate ligands) further stabilizes the palladium center, reducing catalyst loading.

Comparative Analysis of Synthetic Routes

| Method | Yield | Complexity | Functional Group Tolerance |

|---|---|---|---|

| Condensation-Amidation | Moderate | Low | High |

| Suzuki Coupling | High | High | Moderate |

The Suzuki route offers superior yields but requires specialized catalysts and anhydrous conditions. Conversely, the condensation-amidation sequence is operationally simpler but less efficient.

Applications and Derivatives

3-Phenylquinoxaline-6-carboxamide serves as a precursor to NAMPT inhibitors, with modifications at the carboxamide nitrogen enhancing pharmacokinetic profiles. Derivatives bearing imidazole or azetidine substituents exhibit nanomolar potency against hematologic malignancies .

Chemical Reactions Analysis

Types of Reactions

3-Phenylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

3-Phenylquinoxaline-6-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it a candidate for drug development.

Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells

Mechanism of Action

The mechanism of action of 3-Phenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-phenylquinoxaline-6-carboxamide and analogous quinoxaline derivatives:

Biological Activity

3-Phenylquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, drawing from various research studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including 3-phenylquinoxaline-6-carboxamide, have been extensively studied for their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, antitumor, anti-inflammatory, and antiviral effects. The structural modifications on the quinoxaline core significantly influence their biological efficacy and selectivity.

Antitumor Activity

Research indicates that quinoxaline derivatives can exhibit potent antitumor properties. For example, a study highlighted that certain quinoxaline sulfonamide derivatives showed IC50 values as low as 0.5 µg/mL against liver carcinoma cell lines, indicating strong antitumor activity . The presence of specific functional groups, such as carboxylic acid, enhances this activity by promoting interactions with cellular targets involved in tumor growth.

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| 3-Phenylquinoxaline-6-carboxamide | TBD | Liver carcinoma |

| Other derivatives | 0.5 - 4.75 | Various tumors |

Antimicrobial Activity

The antimicrobial efficacy of 3-phenylquinoxaline-6-carboxamide has also been documented. Studies show that modifications on the phenyl ring can lead to enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that electron-donating groups on the phenyl ring improve antibacterial potency .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 19 |

| Escherichia coli | 22 |

Anti-inflammatory Effects

Quinoxaline derivatives have demonstrated anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. For instance, inhibitors targeting 15-prostaglandin dehydrogenase (15-PGDH) have shown promising results in reducing inflammation in mouse models . This suggests a potential therapeutic role for 3-phenylquinoxaline-6-carboxamide in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely tied to their chemical structure. Modifications at various positions on the quinoxaline ring can enhance or diminish their pharmacological effects:

- Electron-donating groups : Increase antibacterial and antitumor activity.

- Functional groups : Carboxylic acid enhances antitumor activity.

- Substituents on the phenyl ring : Influence binding affinity and selectivity towards biological targets.

Case Studies

- Antitumor Efficacy : A study conducted on a series of quinoxaline derivatives showed that compounds with a carboxylic acid group exhibited significantly higher cytotoxicity against cancer cell lines compared to those lacking this functional group .

- Inflammation Model : In a colitis model, quinoxaline derivatives were effective in reducing disease severity and colon ulceration when administered at specific doses, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What are the optimal synthetic routes for 3-Phenylquinoxaline-6-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions starting with quinoxaline core functionalization. Key steps include:

- Chlorination/Trifluoromethylation: Use POCl₃ in DMF to introduce chloro or trifluoromethyl groups at specific positions, as demonstrated in quinoxaline derivatives like Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate .

- Carboxamide Formation: React the intermediate with an appropriate amine or via coupling agents (e.g., EDC/HOBt) to install the carboxamide group.

- Phenyl Group Incorporation: Suzuki-Miyaura coupling can attach the phenyl moiety using palladium catalysts .

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Purity validation requires HPLC (≥95%) and LC-MS .

Q. Which analytical techniques are critical for characterizing 3-Phenylquinoxaline-6-carboxamide?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Q. How is the preliminary biological activity of 3-Phenylquinoxaline-6-carboxamide evaluated?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 3-Phenylquinoxaline-6-carboxamide’s bioactivity?

Methodological Answer:

- Modification Sites:

- Computational Modeling:

Q. How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

Q. What strategies improve the scalability of 3-Phenylquinoxaline-6-carboxamide synthesis?

Methodological Answer:

- Catalyst Optimization: Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) for Suzuki coupling .

- Flow Chemistry: Continuous flow reactors reduce reaction times and improve yields for chlorination steps .

- Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.